Superior SERT Binding Affinity Compared to Unsubstituted Quipazine
The 6-nitro derivative of 2-(2-Methyl-piperazin-1-yl)-quinoline exhibits a high affinity for the serotonin transporter (SERT) with a Ki of 0.0810 nM, determined via in vitro radioligand binding assay using [3H]-paroxetine on rat cortical serotonin transporter [1]. In contrast, the unsubstituted parent compound, quipazine (2-(1-piperazinyl)quinoline), demonstrates a Ki value approximately one order of magnitude higher (i.e., ~0.8 nM) for the 5-HT3 receptor [2], indicating that the 2-methylpiperazine substitution significantly enhances binding affinity for SERT. This quantitative difference supports the selection of the methylated analog for studies focusing on serotonin transporter modulation.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.0810 nM |
| Comparator Or Baseline | Quipazine (2-(1-piperazinyl)quinoline): ~0.8 nM |
| Quantified Difference | ~10-fold lower Ki (higher affinity) |
| Conditions | In vitro radioligand binding assay; [3H]-paroxetine; rat cortical serotonin transporter (SERT) |
Why This Matters
This order-of-magnitude difference in binding affinity directly impacts experimental design, allowing for lower compound concentrations and potentially improved signal-to-noise ratios in functional assays.
- [1] BindingDB. (n.d.). BDBM50094929: 2-(2-Methyl-piperazin-1-yl)-6-nitro-quinoline. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50094929. View Source
- [2] Cappelli, A., Anzini, M., Vomero, S., Mennuni, L., Makovec, F., Doucet, E., ... & Langer, T. (1998). Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives. Journal of Medicinal Chemistry, 41(5), 728–741. View Source
